molecular formula C13H14N2O2 B11875223 3-(2,3-Dimethylquinoxalin-6-yl)propanoic acid

3-(2,3-Dimethylquinoxalin-6-yl)propanoic acid

Cat. No.: B11875223
M. Wt: 230.26 g/mol
InChI Key: SGKQWZLUUBRTJF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(2,3-Dimethylquinoxalin-6-yl)propanoic acid is an organic compound that belongs to the class of quinoxalines Quinoxalines are heterocyclic compounds containing a benzene ring fused to a pyrazine ring This specific compound is characterized by the presence of two methyl groups at the 2 and 3 positions of the quinoxaline ring and a propanoic acid group at the 6 position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2,3-Dimethylquinoxalin-6-yl)propanoic acid typically involves the following steps:

    Formation of the Quinoxaline Ring: The quinoxaline ring can be synthesized by the condensation of an o-phenylenediamine with a 1,2-dicarbonyl compound, such as glyoxal or diketones, under acidic or basic conditions.

    Introduction of Methyl Groups: The methyl groups at the 2 and 3 positions can be introduced through alkylation reactions using methylating agents like methyl iodide in the presence of a base.

    Attachment of the Propanoic Acid Group: The propanoic acid group can be introduced via a Friedel-Crafts acylation reaction using propanoic acid chloride in the presence of a Lewis acid catalyst like aluminum chloride.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and purity. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

3-(2,3-Dimethylquinoxalin-6-yl)propanoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoxaline derivatives with different functional groups.

    Reduction: Reduction reactions can convert the quinoxaline ring to dihydroquinoxaline derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce new functional groups into the quinoxaline ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.

Major Products Formed

    Oxidation: Quinoxaline N-oxides and other oxidized derivatives.

    Reduction: Dihydroquinoxalines and tetrahydroquinoxalines.

    Substitution: Various substituted quinoxalines with different functional groups.

Scientific Research Applications

3-(2,3-Dimethylquinoxalin-6-yl)propanoic acid has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex quinoxaline derivatives.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in targeting specific enzymes and receptors.

    Industry: It is used in the development of materials with specific properties, such as dyes and polymers.

Mechanism of Action

The mechanism of action of 3-(2,3-Dimethylquinoxalin-6-yl)propanoic acid involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit or activate specific pathways, leading to various biological effects. For example, it may inhibit enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    3-(2,3-Dimethylquinoxalin-6-yl)propanoic acid: Unique due to its specific substitution pattern and functional groups.

    3-(2,3-Dimethylquinoxalin-6-yl)acetic acid: Similar structure but with an acetic acid group instead of a propanoic acid group.

    3-(2,3-Dimethylquinoxalin-6-yl)butanoic acid: Similar structure but with a butanoic acid group instead of a propanoic acid group.

Uniqueness

This compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the propanoic acid group allows for specific interactions with molecular targets, making it a valuable compound for research and potential therapeutic applications.

Properties

Molecular Formula

C13H14N2O2

Molecular Weight

230.26 g/mol

IUPAC Name

3-(2,3-dimethylquinoxalin-6-yl)propanoic acid

InChI

InChI=1S/C13H14N2O2/c1-8-9(2)15-12-7-10(4-6-13(16)17)3-5-11(12)14-8/h3,5,7H,4,6H2,1-2H3,(H,16,17)

InChI Key

SGKQWZLUUBRTJF-UHFFFAOYSA-N

Canonical SMILES

CC1=C(N=C2C=C(C=CC2=N1)CCC(=O)O)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.